molecular formula C13H21N3O2S B3208489 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzene-1-sulfonamide CAS No. 105037-43-2

4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzene-1-sulfonamide

Cat. No.: B3208489
CAS No.: 105037-43-2
M. Wt: 283.39 g/mol
InChI Key: XWUHLWBFLJYXIV-UHFFFAOYSA-N
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Description

4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzene-1-sulfonamide is a chemical compound with the molecular formula C₁₃H₂₁N₃O₂S and a molecular weight of 283.39 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzene-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 1-ethyl-2-pyrrolidinemethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dichloromethane, at a controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted sulfonamides .

Scientific Research Applications

4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-[(1-methylpyrrolidin-2-yl)methyl]benzene-1-sulfonamide
  • 4-amino-N-[(1-propylpyrrolidin-2-yl)methyl]benzene-1-sulfonamide
  • 4-amino-N-[(1-butylpyrrolidin-2-yl)methyl]benzene-1-sulfonamide

Uniqueness

4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzene-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethyl group on the pyrrolidine ring differentiates it from other similar compounds, potentially leading to different reactivity and biological activity .

Properties

IUPAC Name

4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S/c1-2-16-9-3-4-12(16)10-15-19(17,18)13-7-5-11(14)6-8-13/h5-8,12,15H,2-4,9-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUHLWBFLJYXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNS(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Acetylamino-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzenesulphonamide (6.5 g, 0.02 mole) was dissolved in 50 ml of 2N aqueous sodium hydroxide. The solution was heated to reflux, with stirring, for 11/2 hours. The solution was cooled and the pH was adjusted to about 8 with hydrochloric acid (2N). The mixture was extracted with chloroform (3×50 ml) and the combined extracts were dried (MgSO4) and evaporated under reduced pressure to give a solid (4.9 g). The solid was purified by column chromatography (basic Al2O3 : 1% ethanol/chloroform), followed by recrystallisation from water, to give the pure title compound m.p. 109°-110° C.
Name
4-Acetylamino-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzenesulphonamide
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzene-1-sulfonamide
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4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzene-1-sulfonamide
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Reactant of Route 6
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